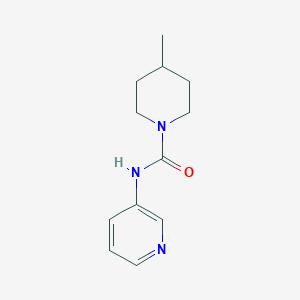
4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development and research.
Mécanisme D'action
The mechanism of action of 4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide is not yet fully understood. However, it is believed to act as an inhibitor of various enzymes and receptors in the body, including acetylcholinesterase and dopamine receptors. This mechanism of action makes it a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide are diverse and significant. It has been shown to exhibit potent antitumor activity, making it a promising candidate for cancer treatment. Additionally, it has been shown to exhibit neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide in lab experiments include its high potency and selectivity, making it an ideal candidate for drug development and research. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research and development of 4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity, which will be critical for its development as a drug candidate. Finally, the development of new synthesis methods and modifications to the chemical structure may lead to the discovery of new and more potent compounds with significant therapeutic potential.
Conclusion
In conclusion, 4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide is a promising compound with significant potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. Its diverse biochemical and physiological effects make it an ideal candidate for drug development and research, and further investigation is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide involves the reaction of 4-methylpyridine-3-carboxylic acid with piperidine and subsequent coupling with 1-boc-piperazine. The reaction is carried out under controlled conditions, and the yield of the final product is typically high.
Applications De Recherche Scientifique
The chemical compound 4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide has been used extensively in scientific research due to its potential applications in various fields. One of its primary applications is in medicinal chemistry, where it is used as a lead compound for the development of new drugs. It has been shown to exhibit potent activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-10-4-7-15(8-5-10)12(16)14-11-3-2-6-13-9-11/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFMAKRGIFZRNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

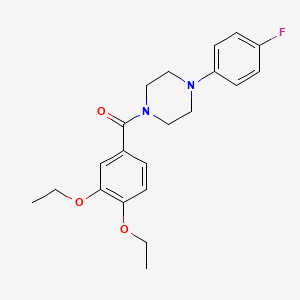
![6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[3,2-b]quinoxaline](/img/structure/B7458384.png)
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458391.png)
![1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea](/img/structure/B7458394.png)
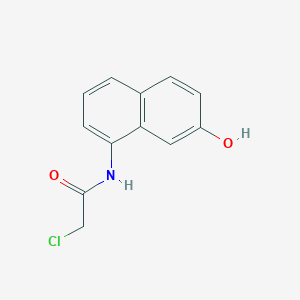
![[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone](/img/structure/B7458409.png)


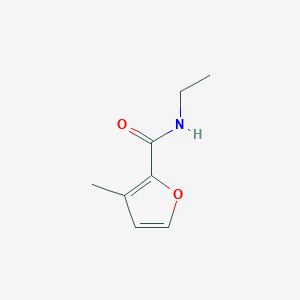
![N-ethylbicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7458426.png)

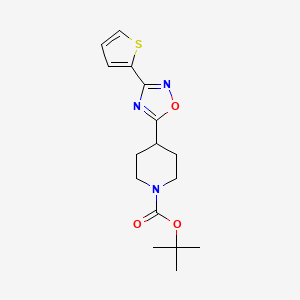
![2-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylethanol](/img/structure/B7458448.png)
